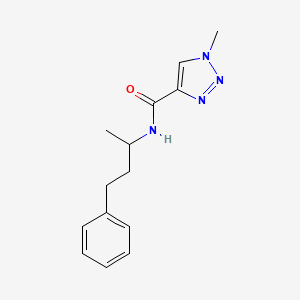

1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-Methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide group at the 4-position. This structural framework is common in medicinal chemistry due to the triazole ring’s metabolic stability and hydrogen-bonding capacity, which often enhances target binding and pharmacokinetic properties .

Properties

IUPAC Name |

1-methyl-N-(4-phenylbutan-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-11(8-9-12-6-4-3-5-7-12)15-14(19)13-10-18(2)17-16-13/h3-7,10-11H,8-9H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMWFUHCZHYBPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2=CN(N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

-

Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

-

N-Alkylation: : The final step involves N-alkylation to introduce the 1-methyl and 4-phenylbutan-2-yl groups. This can be achieved using alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling and alkylation reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like sodium azide (NaN3) or halogenating agents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: NaN3 in DMF (dimethylformamide), halogenating agents like NBS (N-bromosuccinimide).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Azides, halogenated derivatives.

Scientific Research Applications

1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to the biological activity of triazole derivatives.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Pharmaceutical Development: Potential use as a lead compound for the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as kinases and proteases, which are crucial in various cellular processes.

Pathways Involved: The compound may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Triazole Substitution : Methyl or cyclopropyl groups at the 5-position (e.g., ZIPSEY, LELHOB) improve metabolic stability compared to unsubstituted triazoles . The target compound’s 1-methyl group may reduce enzymatic degradation.

- Hydrophilic groups (e.g., hydroxypropan-2-yl in ZIPSEY) balance solubility and binding .

- Aryl Groups : Electron-withdrawing groups (e.g., 4-chlorophenyl in ZIPSEY) strengthen π-π stacking with target proteins, while fluorophenyl groups (e.g., 6q) enhance bioavailability .

Physicochemical Properties

- Solubility : Triazole-4-carboxamides generally exhibit moderate aqueous solubility. Derivatives lacking aromatic rings (e.g., cyclopropyl substituents) show improved solubility over phenyl-substituted analogs . The target compound’s 4-phenylbutan-2-yl group likely reduces solubility compared to analogs with smaller amide substituents (e.g., hydroxyethyl in ZIPSEY) .

- Lipophilicity : LogP values for triazole-4-carboxamides range from ~2.5 (hydrophilic analogs) to >4.0 (bulky aryl derivatives). The target compound’s logP is predicted to be higher than 3o (logP ~3.5) due to its extended phenylalkyl chain .

Biological Activity

1-Methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound featuring a triazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. The unique structural characteristics of this compound contribute to its biological activity, making it a subject of ongoing research.

Chemical Structure and Synthesis

The compound's structure includes a triazole ring with a methyl group and a phenylbutan-2-yl substituent, along with a carboxamide functional group. This configuration enhances its chemical reactivity and biological potential. The synthesis typically involves:

- Formation of the Triazole Ring : Achieved through Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, often catalyzed by copper(I) salts.

- Introduction of the Carboxamide Group : This can be accomplished by reacting the triazole derivative with an amine using coupling reagents like EDC or DCC.

Biological Activity Overview

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant biological activities:

- Anticancer Activity : Several studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including HCT116 and MDA-MB-231, with IC50 values indicating potent cytotoxicity .

- Antimicrobial Properties : The compound has been assessed for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that triazole derivatives can disrupt bacterial cell membranes and inhibit biofilm formation .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory cytokines has been explored. Research indicates that similar triazole derivatives can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures .

Anticancer Activity

A study evaluated the anticancer potential of various 1,2,3-triazole derivatives in vitro. The results indicated that certain derivatives exhibited significant cytotoxicity against HCT116 cells with an IC50 value of 0.43 µM. These compounds also demonstrated the ability to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against several bacterial strains. The compound showed effective inhibition of bacterial growth and biofilm formation at concentrations as low as 50 µg/mL .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways related to proliferation and apoptosis.

- Cytokine Modulation : It has been shown to influence cytokine release profiles in immune cells, suggesting a role in regulating inflammatory responses .

Data Tables

| Biological Activity | IC50 Value (µM) | Tested Cell Lines/Bacteria |

|---|---|---|

| Anticancer | 0.43 | HCT116 |

| Antimicrobial | 50 | Various Gram-positive/negative bacteria |

| Anti-inflammatory | - | PBMC cultures |

Q & A

Q. What are the established synthetic routes for 1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and what key reaction parameters influence yield?

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Critical parameters include:

- Catalyst selection : Copper(I) iodide or TBTA ligands enhance regioselectivity and yield .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Post-synthesis purification via column chromatography or recrystallization is essential for isolating high-purity product .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions, with triazole protons appearing at δ 7.5–8.5 ppm .

- X-ray crystallography : SHELXL refinement (via programs like WinGX) resolves stereochemistry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

- Enzyme inhibition assays : Test against kinases or COX-2 using fluorometric/colorimetric substrates (e.g., ATPase or prostaglandin assays) .

- Cell viability assays : MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HCT-116) to assess antiproliferative activity .

- Antimicrobial testing : Broth microdilution against Gram-positive/negative pathogens .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or phenyl substituents) impact its biological activity?

Comparative SAR studies reveal:

| Substituent Position | Functional Group | Biological Activity (IC50) | Key Reference |

|---|---|---|---|

| 1-Methyl | Methyl | Enhances metabolic stability | |

| N-(4-Phenylbutan-2-yl) | Bulky alkyl | Improves lipophilicity and target binding | |

| Triazole C4-carboxamide | Hydrogen-bond donor | Critical for enzyme inhibition (e.g., COX-2) |

Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy studies?

Discrepancies often arise from:

- Bioavailability limitations : Poor solubility (logP >3) reduces in vivo absorption. Mitigate via formulation (nanoparticles) or prodrug strategies .

- Metabolic instability : Use LC-MS to identify major metabolites and modify labile groups (e.g., replacing ester linkages) .

- Off-target effects : Employ CRISPR-Cas9 screens or proteomics to identify unintended interactions .

Q. What computational methods aid in predicting binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes like β-catenin or kinases .

- Molecular dynamics (GROMACS) : Assess binding stability over 100-ns trajectories .

- QSAR modeling : Corrogate electronic (HOMO-LUMO) and steric descriptors (e.g., polar surface area) with activity data .

Methodological Challenges and Solutions

Q. What strategies optimize crystallographic refinement for low-quality diffraction data?

Q. How should researchers address batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, pH) using Minitab or JMP .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.